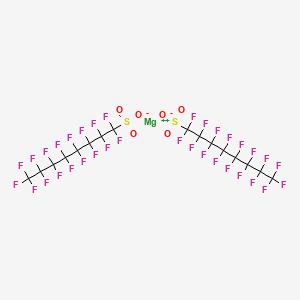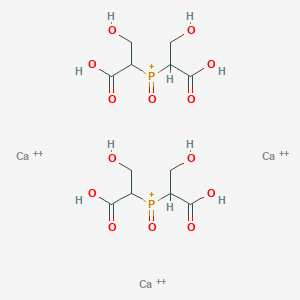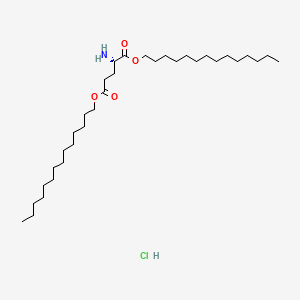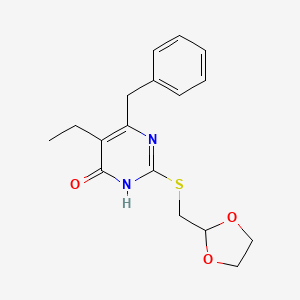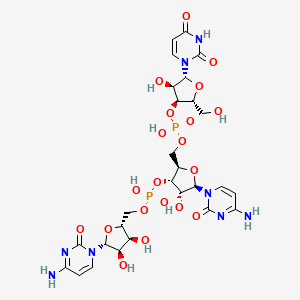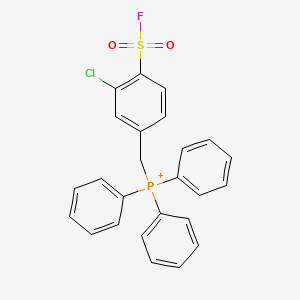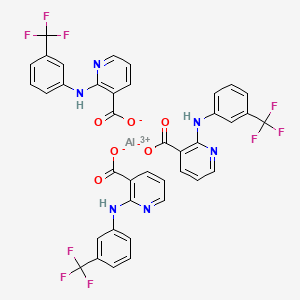
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) is a complex organometallic compound with the molecular formula C39H24AlF9N6O6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) typically involves the reaction of aluminum salts with 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) may involve large-scale reactors and more efficient purification techniques. The use of automated systems ensures consistent quality and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism by which Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent compound in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)benzoate)
- Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)pyridinecarboxylate)
Uniqueness
Compared to similar compounds, Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties and enhances its reactivity and binding affinity. This makes it particularly valuable in applications requiring high specificity and potency .
Eigenschaften
CAS-Nummer |
24175-05-1 |
|---|---|
Molekularformel |
C39H24AlF9N6O6 |
Molekulargewicht |
870.6 g/mol |
IUPAC-Name |
aluminum;2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate |
InChI |
InChI=1S/3C13H9F3N2O2.Al/c3*14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11;/h3*1-7H,(H,17,18)(H,19,20);/q;;;+3/p-3 |
InChI-Schlüssel |
STHLDTVJWHYDBL-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


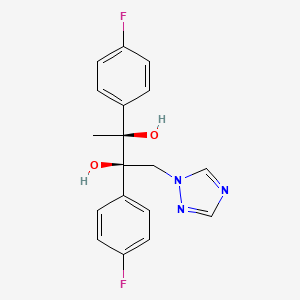
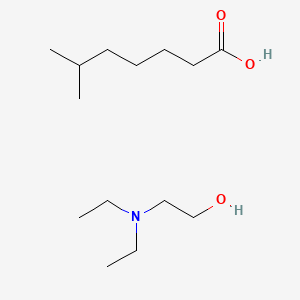


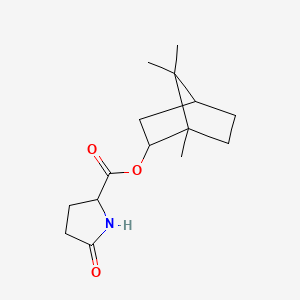
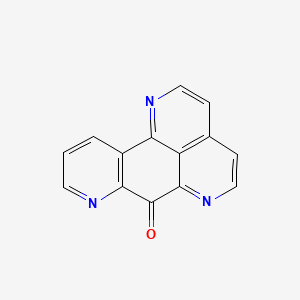
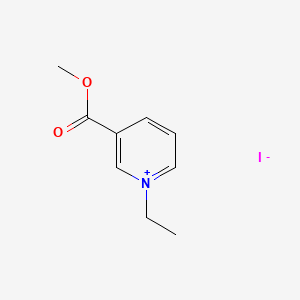
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
